molecular formula C16H13BrN4S B495090 2-[[(6-bromo-1H-benzimidazol-2-yl)thio]methyl]-1-methylbenzimidazole

2-[[(6-bromo-1H-benzimidazol-2-yl)thio]methyl]-1-methylbenzimidazole

Cat. No. B495090
M. Wt: 373.3g/mol
InChI Key: WUNJIISHOMYHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(6-bromo-1H-benzimidazol-2-yl)thio]methyl]-1-methylbenzimidazole is a member of benzimidazoles.

Scientific Research Applications

Chemoselective Reduction Processes

  • 2-[[6-bromo-1H-benzimidazol-2-yl]thio]methyl]-1-methylbenzimidazole is involved in chemoselective reduction processes. The condensation of related compounds followed by treatment with sodium borohydride (NaBH4) leads to the reduction of double bonds, which is an important step in synthesizing various benzimidazole derivatives (Sadhu, Rao, Reddy, & Dubey, 2016).

Antibacterial Activity

  • Benzimidazole derivatives, closely related to 2-[[6-bromo-1H-benzimidazol-2-yl]thio]methyl]-1-methylbenzimidazole, show significant antibacterial activity. This is particularly evident in derivatives containing oxadiazole or triazole heterocycles, highlighting the potential of benzimidazole compounds in antimicrobial applications (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Antiviral Properties

  • Some derivatives of 2-thiobenzimidazole, a compound structurally similar to 2-[[6-bromo-1H-benzimidazol-2-yl]thio]methyl]-1-methylbenzimidazole, have been tested for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV), with certain compounds showing notable activity against HCV (Youssif, Mohamed, Salim, Inagaki, Mukai, & Abdu-Allah, 2016).

Antimicrobial Screening

  • Benzimidazole derivatives have been synthesized and shown to possess considerable antimicrobial activity against a variety of bacteria and yeast, suggesting their broad spectrum of potential biomedical applications (Fahmy, El-masry, & Ali Abdelwahed, 2001).

Corrosion Inhibition

  • Benzimidazole and its derivatives, including those similar to 2-[[6-bromo-1H-benzimidazol-2-yl]thio]methyl]-1-methylbenzimidazole, have been studied for their potential as corrosion inhibitors, especially for mild steel in acidic environments. Theoretical studies using Density Functional Theory (DFT) support their application in corrosion inhibition (Obot & Obi-Egbedi, 2010).

Enzyme Inhibition and Antioxidant Activity

  • Some benzimidazole derivatives have been found to exhibit α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This includes scavenging activities and potential as an alternative to conventional enzyme inhibitors (Menteşe, Ülker, & Kahveci, 2015).

Lipid Peroxidation Inhibition

  • Research on benzimidazole derivatives demonstrates their effect on inhibiting lipid peroxidation in rat liver, indicating potential antioxidant properties (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Antimicrobial Agents Synthesis

  • Benzimidazole derivatives have been synthesized for their role as antimicrobial agents, showcasing the versatility of these compounds in combating various microbial strains (Shinde & Raskar, 2019).

properties

Product Name

2-[[(6-bromo-1H-benzimidazol-2-yl)thio]methyl]-1-methylbenzimidazole

Molecular Formula

C16H13BrN4S

Molecular Weight

373.3g/mol

IUPAC Name

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanylmethyl]-1-methylbenzimidazole

InChI

InChI=1S/C16H13BrN4S/c1-21-14-5-3-2-4-12(14)18-15(21)9-22-16-19-11-7-6-10(17)8-13(11)20-16/h2-8H,9H2,1H3,(H,19,20)

InChI Key

WUNJIISHOMYHOP-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1CSC3=NC4=C(N3)C=C(C=C4)Br

Canonical SMILES

CN1C2=CC=CC=C2N=C1CSC3=NC4=C(N3)C=C(C=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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